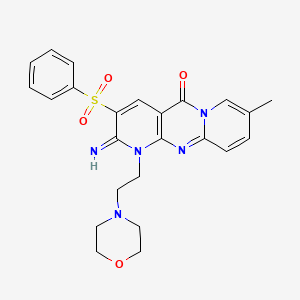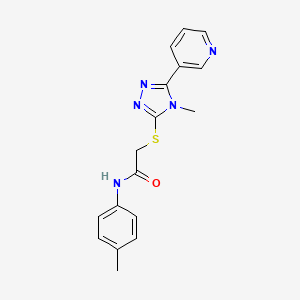![molecular formula C11H11N5O2 B12140259 N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine](/img/structure/B12140259.png)
N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine is a complex organic compound characterized by its unique quinazoline structure fused with a dioxole ring and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine typically involves multi-step organic reactions
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Dioxole Ring: The dioxole ring is introduced via a cyclization reaction involving appropriate diol precursors and an oxidizing agent.
Attachment of the Guanidine Group: The final step involves the reaction of the intermediate compound with guanidine hydrochloride in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its effects on cellular pathways and its potential use in drug development.
Biochemistry: It is used in the study of enzyme interactions and inhibition.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group is known to form strong hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide: Similar structure but with a benzamide group instead of guanidine.
N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-methylamine: Similar structure but with a methylamine group.
Uniqueness
N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where strong interactions with biological targets are required.
Properties
Molecular Formula |
C11H11N5O2 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)guanidine |
InChI |
InChI=1S/C11H11N5O2/c1-5-6-2-8-9(18-4-17-8)3-7(6)15-11(14-5)16-10(12)13/h2-3H,4H2,1H3,(H4,12,13,14,15,16) |
InChI Key |
CXJGGSITRFOXON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC3=C(C=C12)OCO3)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12140176.png)
![methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate](/img/structure/B12140179.png)
![2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12140189.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide](/img/structure/B12140201.png)
![3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12140217.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12140232.png)
}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12140237.png)


![3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B12140255.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12140258.png)
![1-(4-methoxyphenyl)-2-{3,4,5,6-tetrahydro-2H-azepin-7-yl[3-(trifluoromethyl)phenyl]amino}ethanone](/img/structure/B12140275.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140280.png)
